molecular formula C22H25N3O5 B5555878 8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5555878
M. Wt: 411.5 g/mol
InChI Key: CXGGGRMBOVQOQR-UHFFFAOYSA-N
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Description

8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.17942091 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antihypertensive Activity : This compound is part of a series studied for potential antihypertensive effects. Research has shown that certain derivatives in this series can act as alpha-adrenergic blockers, which may contribute to their blood pressure-lowering effects (Caroon et al., 1981).

  • Neural Activity and Memory Protection : Another study found that derivatives of this compound showed potent inhibitory action on calcium uptake in neural cells and protective effects against brain edema and memory deficits induced by various agents. These effects suggest potential applications in addressing brain-related disorders (Tóth et al., 1997).

  • Muscarinic Agonist Properties : Some derivatives have been explored for their binding affinities to M1 and M2 muscarinic receptors, indicating potential use in conditions related to cognitive impairment and memory loss (Tsukamoto et al., 1995).

  • Synthesis Techniques and Applications : Research has also focused on the synthesis techniques of related compounds, which could be relevant for developing pharmaceuticals and other chemical applications (Martin‐Lopez & Bermejo, 1998).

  • Anticancer and Antidiabetic Potential : Some studies have investigated the use of related compounds in the development of new anticancer and antidiabetic drugs, demonstrating significant activities in these areas (Flefel et al., 2019).

  • Supramolecular Arrangements : The structural analysis of similar compounds has been conducted to understand their supramolecular arrangements, which is important for designing drugs with specific pharmacological properties (Graus et al., 2010).

  • Potential in Antiviral Therapy : Research on similar compounds has indicated potential application in antiviral therapy, particularly against coronaviruses (Apaydın et al., 2019).

properties

IUPAC Name

8-(1-methyl-2-oxopyridine-3-carbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-23-11-5-8-18(19(23)26)20(27)24-12-9-22(10-13-24)16-25(21(28)30-22)14-15-29-17-6-3-2-4-7-17/h2-8,11H,9-10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGGGRMBOVQOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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